molecular formula C9H6BrN3 B13093426 2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile

2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile

Cat. No.: B13093426
M. Wt: 236.07 g/mol
InChI Key: DOWYTTRBICIXRN-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C₉H₆BrN₃ and a molecular weight of 236.07 g/mol . This compound is characterized by the presence of a bromine atom, two methyl groups, and two nitrile groups attached to a pyridine ring. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile typically involves the bromination of 4,6-dimethylpyridine-3,5-dicarbonitrile. One common method includes the reaction of 4,6-dimethylpyridine-3,5-dicarbonitrile with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.

Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize costs. These methods often utilize continuous flow reactors and advanced purification techniques to produce high-purity this compound .

Chemical Reactions Analysis

2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The nitrile groups can participate in cyclization reactions to form heterocyclic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while cyclization reactions can produce various heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and nitrile groups play crucial roles in these interactions by forming covalent or non-covalent bonds with the target molecules . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

2-bromo-4,6-dimethylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C9H6BrN3/c1-5-7(3-11)6(2)13-9(10)8(5)4-12/h1-2H3

InChI Key

DOWYTTRBICIXRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1C#N)Br)C)C#N

Origin of Product

United States

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